molecular formula C21H16O2 B1259390 8-methyl-7H-benzo[a]pyrene-7,8-diol

8-methyl-7H-benzo[a]pyrene-7,8-diol

Cat. No.: B1259390
M. Wt: 300.3 g/mol
InChI Key: HKORPCYPDGWFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-7H-benzo[a]pyrene-7,8-diol is a dihydrodiol derivative of benzo[a]pyrene (BaP), intended for use in biochemical and toxicological research. This compound is structurally analogous to the well-characterized metabolic intermediate, (-)-Benzo[a]pyrene-7,8-dihydrodiol (BP-7,8-diol), which is a precursor to the ultimate carcinogen, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) . Researchers can utilize this methylated analog to investigate the structure-activity relationships in the metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs). The primary research applications for this compound include studying its enzymatic oxidation by cytochrome P450 enzymes and epoxide hydrolase , its potential to form stable or depurinating DNA adducts , and its role in inducing specific mutagenic events such as G to T transversions, which are hallmark mutations associated with PAH exposure . Furthermore, it may serve as a substrate in studies exploring alternative metabolic routes, such as the quinone pathway mediated by dihydrodiol dehydrogenase, which generates reactive oxygen species and contributes to oxidative DNA damage . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

8-methyl-7H-benzo[a]pyrene-7,8-diol

InChI

InChI=1S/C21H16O2/c1-21(23)10-9-15-16-8-7-13-4-2-3-12-5-6-14(19(16)18(12)13)11-17(15)20(21)22/h2-11,20,22-23H,1H3

InChI Key

HKORPCYPDGWFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O

Synonyms

7,8-DDMBP
7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene
trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene

Origin of Product

United States

Synthetic Methodologies for 8 Methyl 7h Benzo a Pyrene 7,8 Diol and Analogs for Mechanistic Investigations

Approaches to the Synthesis of trans-7,8-Dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene for Research Applications

The synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and its non-methylated analog, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, is a critical step for studying the mechanisms of carcinogenesis. These compounds serve as precursors to the ultimate carcinogenic diol epoxides. nii.ac.jp

A common synthetic route to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene involves a multi-step process starting from readily available materials like pyrene (B120774). nii.ac.jp While specific details for the 8-methyl derivative are less commonly published, analogous methods are employed. For instance, the synthesis of the cis- and trans-7,8-dihydrodiols of 7-methylbenzo[a]pyrene (B1205412) has been described, providing a framework for the synthesis of other methylated derivatives. acs.org

One reported synthesis of a related compound, (+/-)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene, highlights a strategy involving regioselective functionalization. nih.gov This approach utilizes a hydroxyl-directed bromination, followed by a series of reactions including dehydration, bromine-lithium exchange, and fluorination. nih.gov A Prévost reaction is then used to introduce the trans-diol functionality. nih.gov This methodology could potentially be adapted for the synthesis of the 8-methyl derivative.

A general and efficient pathway for synthesizing benzo[a]pyrene (B130552) derivatives involves the cyclization of 4-(methoxypyrene)butanoic acids with polyphosphoric acid to form tetrahydrobenzo[a]pyren-7-ones. osti.gov These ketones can then be further elaborated to introduce the desired functionalities.

The following table summarizes a selection of synthetic approaches to benzo[a]pyrene dihydrodiols and their derivatives.

Starting MaterialKey IntermediatesTarget CompoundReference
Pyrene and succinic anhydride7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrenetrans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene nii.ac.jp
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol6-Bromo-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol(+/-)-trans-7,8-Dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene nih.gov
1-Methoxypyrene-6-carboxaldehyde3-Methoxy-7,8,9,10-tetrahydrobenzo[a]pyren-7-one3,7,8-Trihydroxy-trans-7,8-dihydrobenzo[a]pyrene osti.gov

Isotopic Labeling Methodologies for Benzo[a]pyrene Dihydrodiols in Mechanistic Investigations (e.g., ¹³C-labeling)

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying metabolites. The use of stable isotopes, such as ¹³C, allows for sensitive detection and quantification of benzo[a]pyrene metabolites by mass spectrometry. nih.gov

Several strategies have been developed for the synthesis of ¹³C-labeled benzo[a]pyrenes and their derivatives. acs.org For instance, the synthesis of [¹³C₂]-benzo[a]pyrene and its 7,8-dihydrodiol and 7,8-dione metabolites has been reported. acs.org These labeled compounds are crucial for use as internal standards in quantitative analyses. nih.gov

The development of a library of [¹³C₄]-labeled B[a]P metabolite internal standards has enabled the development of highly sensitive analytical methods for quantifying B[a]P metabolites in human lung cells. nih.gov These methods have a limit of quantitation in the femtomole range, representing a significant increase in sensitivity over older techniques. nih.gov

Furthermore, ¹³C-labeled standards have been instrumental in developing methods to measure benzo[a]pyrene tetrol metabolites derived from albumin-BaPDE adducts in human blood, providing a valuable biomarker for exposure to PAHs. researchgate.net Deuterium-labeled benzo[a]pyrene (D₁₂) is also commercially available for use in environmental and metabolic studies. isotope.com

The table below provides examples of isotopically labeled benzo[a]pyrene derivatives and their applications.

Labeled CompoundIsotopeApplicationReference
[¹³C₂]-Benzo[a]pyrene-7,8-dihydrodiol¹³CInternal standard for metabolite quantification acs.org
[¹³C₄]-B[a]P-7,8-diol¹³CInternal standard for mass spectrometry nih.gov
¹³C₆-BaP tetrol isomers¹³CStandards for quantifying albumin-BaPDE adducts researchgate.net
Benzo[a]pyrene (D₁₂)²H (Deuterium)Environmental and metabolic studies isotope.com

Preparation of Stereoisomeric Forms of Dihydrodiols and their Epoxides for Biological Activity Studies

The biological activity of benzo[a]pyrene metabolites is highly dependent on their stereochemistry. Therefore, the preparation of specific stereoisomeric forms of dihydrodiols and their corresponding diol epoxides is essential for understanding their roles in carcinogenesis. nih.govwikipedia.org

The metabolic activation of benzo[a]pyrene is a stereospecific process. nih.gov Cytochrome P450 enzymes metabolize benzo[a]pyrene to a specific enantiomer of the 7,8-epoxide, which is then hydrated by epoxide hydrolase to yield an optically pure (-)-trans-7,8-diol. nih.gov This diol is further metabolized to two stereoisomeric diol epoxides. nih.gov

Chemical synthesis plays a crucial role in providing sufficient quantities of these individual stereoisomers for biological testing. The resolution of racemic mixtures of dihydrodiols can be achieved using chiral high-performance liquid chromatography (HPLC). nih.gov The absolute configurations of the separated enantiomers can then be determined using techniques such as circular dichroism (CD) spectroscopy. nih.gov

The synthesis of different stereoisomers allows for detailed investigations into their differential binding to cellular macromolecules, such as histones. nih.gov For example, studies have shown that different stereoisomers of benzo[a]pyrene-7,8-diol-9,10-epoxide exhibit different binding affinities to various histone proteins, which may have implications for their carcinogenic potential. nih.gov

The following table outlines the significance of preparing specific stereoisomers for biological studies.

StereoisomerBiological SignificanceReference
(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxideBinds to the N2 atom of guanine (B1146940) in DNA, causing distortion of the double helix. wikipedia.org wikipedia.org
(-)-trans-7,8-diolAn optically pure metabolic intermediate in the formation of diol epoxides. nih.gov nih.gov
[³H]-(+/-)-7r,8t-dihydroxy-9t,10t-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE-I)Shows high specific activity in binding to core histones. nih.gov nih.gov
[³H]-(+/-)-7r,8t-dihydroxy-9c,10c-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE-II)Shows higher binding to H1 histone fraction compared to BPDE-I. nih.gov nih.gov

Computational and Biophysical Characterization of 8 Methyl 7h Benzo a Pyrene 7,8 Diol and Its Metabolites

Quantum Chemical Calculations of Reactivity and Stability of Diol Epoxides

Quantum chemical calculations provide significant insights into the electronic properties, reactivity, and stability of the stereoisomeric forms of benzo[a]pyrene (B130552) diol epoxide (BPDE). diva-portal.org The metabolism of benzo[a]pyrene results in four primary stereoisomers of BPDE, each exhibiting different levels of carcinogenicity. researchgate.net These differences are not solely based on geometry but are deeply rooted in their electronic configurations. diva-portal.org

Studies have shown that the epoxide ring is the core of reactivity for these molecules. diva-portal.org Quantum chemical calculations have revealed that the properties of this ring, including local bond lengths and electron localization, differ for each isomer. diva-portal.org A key finding is the correlation between the geometry of the epoxide ring and the carcinogenicity of the isomer. In the more carcinogenic isomers, the epoxide ring is oriented more perpendicularly to the plane of the angular ring. diva-portal.org This specific orientation is believed to facilitate a more effective interaction with the guanosine (B1672433) bases in DNA during the formation of adducts. diva-portal.org

Furthermore, these calculations have highlighted the role of non-covalent interactions, such as hydrogen bonds between the diol groups and the epoxide, in defining the distinct reactivity profile of each isomer. diva-portal.org The electrostatic potential surfaces calculated for each enantiomer also show significant differences, which can influence their physicochemical properties and interaction with biological targets. epa.gov

Table 1: Key Findings from Quantum Chemical Calculations of BPDE Isomers

FeatureObservationSignificance
Epoxide Ring Geometry More perpendicular orientation to the angular ring in more carcinogenic isomers. diva-portal.orgSuggests a geometric basis for enhanced reactivity towards DNA. diva-portal.org
Electronic Properties Each isomer possesses a distinct wavefunction and electronic profile on the epoxide ring. diva-portal.orgLeads to differential reactivities of the epoxide group. diva-portal.org
Non-covalent Interactions Unique hydrogen bonding and diol-epoxide interactions for each isomer. diva-portal.orgContributes to the specific stability and reactivity of each stereoisomer. diva-portal.org
Electrostatic Potential Different electrostatic potential surfaces among isomers. epa.govInfluences physicochemical properties and interactions with biological molecules. epa.gov

Molecular Dynamics Simulations of DNA-Adduct Interactions

Molecular dynamics (MD) simulations are powerful tools for investigating the structural and thermodynamic aspects of the interactions between BPDE and DNA. nih.gov When BPDE covalently binds to DNA, it forms adducts, primarily at the N2 position of guanine (B1146940), which distort the normal DNA helical structure. wikipedia.org

MD simulations of oligonucleotides modified with benzo[a]pyrene-7,8-quinone (BPQ), a related metabolite, have shown that the orientation of the adduct within the DNA duplex is crucial. epa.gov These simulations revealed several stable conformations of the adducts. In some conformations, the benzo[a]pyrene moiety is located in the minor groove of the DNA, with either an anti or syn conformation around the glycosidic bond. epa.gov Another energetically possible conformation places the BPQ moiety in the major groove with an anti conformation. epa.gov The molecular plane of the benzo[a]pyrene derivative is often nearly perpendicular to the DNA base plane in these stable adducts. epa.gov

Crystal structures of BPDE-DNA adducts complexed with DNA polymerase have provided experimental validation for the conformations predicted by computational models. nih.gov These structures show two primary conformations of the BPDE adduct: one where the pyrenyl group intercalates between DNA base pairs, and another where it is exposed to the solvent in the major groove. nih.gov The solvent-exposed conformation appears to be more favorable for DNA replication to proceed past the lesion. nih.gov The conformation of the adduct is defined by several key torsion angles, which have been determined through both crystallographic data and computational modeling. nih.gov

Table 2: Conformations of Benzo[a]pyrene Metabolite-DNA Adducts from MD Simulations

Adduct LocationConformation around Glycosidic BondRelative EnergyDNA Backbone
Major GroovesynHighDeviates from B-form
Minor GrooveantiLowRetained B-form

Data based on studies of benzo[a]pyrene-7,8-quinone adducts as a model.

Structure-Activity Relationship Studies for Stereoisomeric Diol Epoxides

The biological activity of benzo[a]pyrene is highly dependent on the stereochemistry of its diol epoxide metabolites. researchgate.net The four main stereoisomers of BPDE exhibit markedly different carcinogenic and mutagenic potencies. researchgate.net The (+)-(7R,8S,9S,10R)-BPDE isomer, often referred to as (+)-anti-BPDE, is generally the most tumorigenic. researchgate.net

The metabolic formation of these isomers is a highly stereoselective process. nih.gov Cytochrome P450 enzymes initially oxygenate benzo[a]pyrene to form an optically active 7,8-epoxide. nih.gov Epoxide hydrolase then hydrates this to an optically pure (-)trans-7,8-diol. nih.gov A subsequent stereoselective oxygenation of this diol yields the different BPDE isomers. nih.gov

Structure-activity relationship studies have demonstrated that the covalent binding of these isomers to DNA and other cellular macromolecules like histones varies significantly. nih.gov For instance, the more carcinogenic BPDE isomer shows higher binding to core histones, particularly histone H2A, while the less carcinogenic isomer binds more to histone H1. nih.gov The physical binding of the diol epoxides to DNA, which precedes the covalent reaction, is also stereoselective. nih.gov The efficiency of this physical association, often through intercalation, influences the subsequent rate of covalent adduct formation. nih.gov The conformation of the resulting DNA adducts is also stereochemically dependent, which in turn affects the efficiency of DNA repair and the likelihood of mutations during DNA replication. nih.gov

Table 3: Properties of Major Benzo[a]pyrene Diol Epoxide Stereoisomers

IsomerCommon NameCarcinogenic/Mutagenic Activity
(+)-(7R,8S,9S,10R)-BPDE(+)-anti-BPDEConsidered the ultimate carcinogen of B[a]P; highly tumorigenic. researchgate.net
(-)-(7S,8R,8S,9R)-BPDE(-)-anti-BPDELess tumorigenic than the (+)-anti isomer.
(+)-(7R,8S,8R,9S)-BPDE(+)-syn-BPDELess tumorigenic but still mutagenic. researchgate.net
(-)-(7S,8R,9R,8S)-BPDE(-)-syn-BPDEGenerally the least tumorigenic of the four.

Advanced Analytical Methodologies for Research on 8 Methyl 7h Benzo a Pyrene 7,8 Diol and Its Biotransformation Products in Biological Systems

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. nih.gov Its application is critical for separating the complex mixtures of metabolites formed during the biotransformation of 8-methyl-7H-benzo[a]pyrene. The separation is typically achieved using reversed-phase columns, most commonly C18 columns, which separate compounds based on their hydrophobicity. nih.govresearchgate.net A gradient elution system, often employing a mixture of acetonitrile (B52724) or methanol (B129727) and water, is used to effectively resolve metabolites with varying polarities, from the dihydrodiols to more polar phenols and tetrols. nih.govnih.gov

Fluorescence detection (FLD) is particularly well-suited for this analysis due to the inherent fluorescent properties of the pyrene (B120774) aromatic system. FLD offers exceptional sensitivity and selectivity, allowing for the detection of minute quantities of metabolites in biological samples. nih.govthermofisher.com By setting specific excitation and emission wavelengths, analysts can target the benzo[a]pyrene (B130552) ring system, minimizing interference from non-fluorescent matrix components. For instance, in the analysis of benzo[a]pyrene metabolites, detection is often performed with an excitation wavelength around 270 nm and emission wavelengths tuned for different classes of metabolites (e.g., ~390 nm for dihydrodiols). chromatographyonline.com

A significant application of HPLC in this field is the separation of enantiomers (optical isomers) of dihydrodiols. Chiral stationary phase (CSP) HPLC columns can resolve the different stereoisomers of 8-methyl-7H-benzo[a]pyrene-7,8-diol, which is crucial because the biological activity and carcinogenic potential of PAH metabolites are often highly dependent on their specific 3D structure. nih.govnih.govmdpi.com The ability to resolve and quantify specific enantiomers, such as the (7R, 8R)-dihydrodiol, is fundamental to understanding the stereoselective metabolism that leads to the formation of ultimate carcinogens. nih.gov

Table 1: Representative HPLC Conditions for PAH Metabolite Analysis

This table summarizes typical parameters used in HPLC-FLD methods for the separation and detection of benzo[a]pyrene metabolites, which are applicable to its methylated derivatives.

ParameterTypical SpecificationPurposeSource(s)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity. nih.gov
Mobile Phase Gradient of Acetonitrile/Water or Methanol/WaterResolves a wide range of metabolite polarities. nih.govmdpi.com
Flow Rate 0.5 - 1.5 mL/minControls retention time and separation efficiency. nih.govchromatographyonline.com
Detection Fluorescence Detector (FLD)Provides high sensitivity and selectivity for PAHs. researchgate.netresearchgate.net
Excitation λ ~270 nmExcites the pyrene aromatic system. chromatographyonline.com
Emission λ ~390-430 nmDetects specific classes of metabolites (diols, phenols). chromatographyonline.com
Chiral Column e.g., (R)-N-(3,5-dinitrobenzoyl)-phenylglycineSeparation of enantiomers (optical isomers). nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. labrulez.com It is widely used for the analysis of PAH metabolites in various biological samples. nih.govpsu.edu For compounds like this compound, which are not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. This typically involves converting the polar hydroxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, which can then be analyzed by GC.

Following separation on a capillary column (e.g., TG-5ms), the eluting compounds enter the mass spectrometer. nih.gov The MS detector provides two key pieces of information: the molecular weight of the metabolite and a unique fragmentation pattern upon ionization (typically electron impact ionization). This fragmentation "fingerprint" allows for unambiguous identification by comparing it to mass spectral libraries. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode is often employed. labrulez.comnih.gov This approach involves selecting a specific precursor ion for the target metabolite and monitoring for a characteristic product ion after collision-induced dissociation, which significantly reduces chemical noise from the biological matrix. nih.gov GC/MS has been successfully used to detect benzo[a]pyrene dihydrodiols and other metabolites in complex samples like cervical mucus and to quantify tetraols released from globin adducts after acid hydrolysis. nih.govpsu.edu

Table 2: Typical GC-MS/MS Parameters for PAH Metabolite Analysis

This table outlines common settings for GC-MS/MS analysis, a highly sensitive and specific method for quantifying derivatized PAH metabolites.

ParameterTypical SettingFunctionSource(s)
GC Column Capillary column (e.g., TG-5ms, 60 m)Separates volatile derivatized metabolites. nih.govmdpi.com
Injector Mode SplitlessMaximizes transfer of trace analytes onto the column. mdpi.com
Carrier Gas HeliumMobile phase for carrying analytes through the column. mdpi.com
Ionization Mode Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)Fragments molecules for identification; NICI can provide higher sensitivity for some derivatives. psu.edunih.gov
MS Detection Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) modeProvides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. labrulez.comnih.gov
Transfer Line Temp. ~300 °CEnsures analytes remain in the gas phase when entering the MS. nih.gov
Ion Source Temp. ~280 °COptimal temperature for ionization. nih.gov

Mass Spectrometry-Based Techniques for DNA Adduct Detection and Identification

The covalent binding of reactive PAH metabolites to DNA forms DNA adducts, a critical event in chemical carcinogenesis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the preferred method for detecting and identifying these adducts. nih.gov It surpasses older methods like ³²P-postlabeling by providing definitive structural information and high specificity. nih.gov

LC-MS/MS is the most powerful tool in this context. nih.govmdpi.com The process involves enzymatic hydrolysis of DNA isolated from exposed cells or tissues into individual nucleosides. The resulting mixture, containing both normal and adducted nucleosides, is separated by HPLC. The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer can be set to scan for ions with a specific mass-to-charge ratio (m/z) corresponding to the expected adduct (e.g., the mass of deoxyguanosine plus the mass of the reactive 8-methyl-benzo[a]pyrene diol epoxide).

To confirm the identity, tandem mass spectrometry (MS/MS) is performed. The suspected adduct ion is isolated, fragmented, and the resulting product ions are analyzed. A characteristic fragmentation pattern, showing a loss of the deoxyribose sugar and a fragment corresponding to the adducted purine (B94841) or pyrimidine (B1678525) base, provides unambiguous confirmation of the adduct's structure. nih.gov This technique has been used to identify specific adducts, such as those formed from benzo[a]pyrene-7,8-dione (B196088) in human lung cells and benzo[a]pyrene diol epoxide-N²-deoxyguanosine adducts in various tissues. nih.govnih.govnih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of as few as 2-3 adducts in 10⁸ nucleotides from microgram quantities of DNA. nih.gov

Spectroscopic Methods for Characterizing Dihydrodiol Metabolites and Adducts (e.g., UV/Vis, Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR))

Spectroscopic methods are indispensable for the structural elucidation and conformational analysis of dihydrodiol metabolites and their macromolecular adducts.

UV/Vis Spectroscopy: The extensive conjugated π-electron system of the benzo[a]pyrene moiety gives it characteristic ultraviolet-visible (UV/Vis) absorption spectra. While less specific than MS, UV/Vis spectroscopy is a valuable tool for initial characterization and quantification. nih.gov The absorption maxima can provide information about the aromatic system and are often used for detection in HPLC, typically around 254 nm for general screening of BaP metabolites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules, making it ideal for the stereochemical analysis of dihydrodiol enantiomers. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The exciton (B1674681) chirality method, applied to CD spectra, has been instrumental in determining the absolute configuration (e.g., 7R,8R) of the enantiomers of 7-methylbenzo[a]pyrene (B1205412) 7,8-dihydrodiol after their separation by chiral HPLC. nih.gov Furthermore, induced CD (ICD) is used to probe the conformation of these metabolites when they bind to DNA, revealing whether the adduct is intercalated between the DNA bases or resides in the minor groove. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. Proton (¹H) NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, ¹H NMR analysis was crucial in confirming that the hydroxyl groups adopt a quasi-diequatorial conformation and that the methyl group maintains a quasi-axial position. nih.gov This kind of precise conformational data is vital for understanding how the metabolite's shape influences its further processing by enzymes and its interaction with DNA.

Optimized Sample Preparation and Extraction Methods for Biological Matrixes in Dihydrodiol Research

Effective sample preparation is a critical prerequisite for the successful analysis of dihydrodiol metabolites and their adducts from complex biological matrices like tissues, cells, or urine. The goal is to isolate and concentrate the target analytes while removing interfering substances such as proteins, lipids, and salts. nih.gov

A typical workflow begins with the homogenization of the tissue or cell sample. For metabolites that are excreted as conjugates (e.g., glucuronides or sulfates), an enzymatic hydrolysis step using enzymes like β-glucuronidase and arylsulfatase is necessary to release the free dihydrodiol. mdpi.com

Following hydrolysis, an extraction step is performed. Several techniques are commonly used:

Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is extracted with an immiscible organic solvent (e.g., ethyl acetate, hexane) that has a high affinity for the PAH metabolites. mdpi.com

Solid-Phase Extraction (SPE): This is the most widely used technique for cleanup and concentration. nih.govmdpi.com The sample is passed through a cartridge containing a solid sorbent (e.g., C18 silica). The hydrophobic metabolites are retained on the sorbent while polar interferences are washed away. The analytes are then eluted with a small volume of an organic solvent. researchgate.net

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the sample and solvent, accelerating the extraction process, reducing solvent consumption, and improving efficiency compared to traditional methods. mdpi.com

QuEChERS: An approach that stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," which involves an extraction with a solvent like acetonitrile followed by a cleanup step called dispersive SPE (d-SPE), where a sorbent is added directly to the extract. researchgate.netnih.gov

Magnetic Solid-Phase Extraction (MSPE): A modern variation of d-SPE that uses magnetic nanoparticles as the sorbent, allowing for easy and rapid separation of the sorbent from the sample solution using an external magnet. mdpi.comnih.gov

The choice of method depends on the sample matrix, the target analyte's properties, and the required sensitivity. Proper extraction and cleanup are essential to minimize matrix effects and ensure accurate and reproducible results in the subsequent chromatographic and spectrometric analyses. labrulez.com

Table 3: Comparison of Extraction Methods for PAH Metabolites

This table compares common sample preparation techniques used to isolate dihydrodiols and other metabolites from biological samples.

Extraction MethodPrincipleAdvantagesDisadvantagesSource(s)
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, well-established.Large solvent consumption, can be labor-intensive and form emulsions. mdpi.com
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent, interferences are washed away.High recovery, good concentration factor, reduced solvent use vs. LLE.Can be time-consuming if performed manually. nih.govencyclopedia.pub
Microwave-Assisted Extraction (MAE) Microwave energy heats solvent and sample to accelerate extraction.Fast, efficient, reduced solvent use.Requires specialized equipment. mdpi.com
QuEChERS Acetonitrile extraction followed by dispersive SPE cleanup.Fast, simple, uses minimal solvent, high throughput.May have lower recovery for certain analyte/matrix combinations. researchgate.netnih.gov
Magnetic SPE (MSPE) Dispersive SPE using magnetic nanoparticles as the sorbent.Very fast separation, avoids centrifugation/filtration, easy to automate.Cost of magnetic sorbents can be higher. mdpi.comnih.gov

Future Research Trajectories in Substituted Benzo a Pyrene Dihydrodiol Studies

Elucidation of Complete Metabolic Pathways of Novel Substituted Dihydrodiols

The metabolic pathway of benzo[a]pyrene (B130552) begins with oxidation by cytochrome P450 (CYP) enzymes to form an epoxide, which is then hydrated by epoxide hydrolase to produce a dihydrodiol. wikipedia.orgcdc.gov This dihydrodiol is a proximate carcinogen, requiring further metabolic activation. For 8-methyl-7H-benzo[a]pyrene-7,8-diol, the critical next step is further oxidation by CYP enzymes to form a highly reactive diol-epoxide.

The presence of the methyl group on the benzo-ring can significantly influence which CYP enzymes are involved and the stereochemistry of the resulting diol-epoxide. nih.govnih.gov Research indicates that CYP1A1 and CYP1B1 are primary enzymes in the activation of B[a]P and its dihydrodiols. nih.govnih.gov Future studies must precisely identify the specific CYP isozymes responsible for the epoxidation of this compound and characterize the resulting stereoisomers.

Beyond activation, detoxification pathways play a crucial role. These include conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which render the metabolites more water-soluble for excretion. cdc.govoup.com A comprehensive understanding requires mapping out these competing detoxification pathways for 8-methyl-B[a]P metabolites and determining how the methyl group affects the balance between metabolic activation and detoxification.

Table 1: Key Enzymes in the Biotransformation of Benzo[a]pyrene Dihydrodiols | Enzyme Class | Specific Enzymes | Role in Metabolism | | :--- | :--- | :--- | | Phase I (Activation) | Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Oxidation of the dihydrodiol to form a reactive diol-epoxide. nih.govnih.gov | | | Epoxide Hydrolase (EH) | mEH (microsomal) | Hydration of initial epoxides to form dihydrodiols. nih.gov | | Phase II (Detoxification) | UDP-Glucuronosyltransferases (UGTs) | UGT family | Conjugation with glucuronic acid to increase water solubility for excretion. cdc.gov | | | Sulfotransferases (SULTs) | SULT family | Conjugation with a sulfonate group for detoxification and excretion. scispace.com | | | Glutathione (B108866) S-transferases (GSTs) | GST family | Conjugation with glutathione to neutralize reactive electrophiles. |

Advanced Structural Biology of Diol-Epoxide-DNA Complexes and their Biological Consequences

Once formed, the diol-epoxide of 8-methylbenzo[a]pyrene can covalently bind to DNA, forming bulky adducts that are critical initiating events in carcinogenesis. uwo.canih.gov These adducts typically form at the N2 position of guanine (B1146940) or the N6 position of adenine. uwo.canih.gov The methyl group in the 8-position is expected to influence the conformation of the resulting DNA adduct, affecting its stability, recognition by cellular machinery, and subsequent biological outcomes.

Advanced structural techniques are crucial for understanding these interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the solution-state structure of these DNA adducts, providing insights into their dynamic properties and conformational flexibility, which are not always apparent in a static crystal structure. uwo.ca

The biological consequences of these adducts are profound. They can block DNA replication, leading to mutations if not properly repaired. nih.gov The cell employs complex DNA repair mechanisms, primarily Nucleotide Excision Repair (NER), to remove such bulky adducts. scispace.comnih.gov However, if the repair process is slow or error-prone, it can lead to permanent mutations, such as G-to-T transversions, which are characteristic of PAH-induced cancers. nih.gov Understanding how the specific structure of an 8-methyl-B[a]P-DNA adduct influences its recognition and processing by NER proteins is a key area for future investigation. The mutagenicity of different diol-epoxide stereoisomers can vary significantly, highlighting the need for detailed structural and functional analysis. nih.govnih.gov

Integration of Multi-Omics Approaches in Dihydrodiol Biotransformation and Interaction Research

A systems-level understanding of the cellular response to substituted dihydrodiols can be achieved by integrating various "omics" technologies. This approach allows for a holistic view of the molecular perturbations caused by compounds like this compound.

Genomics: Genome-wide association studies (GWAS) can identify genetic polymorphisms in metabolic enzymes (e.g., CYPs, UGTs) and DNA repair genes that confer individual susceptibility to the adverse effects of PAHs. ersnet.orgnih.gov Future genomic research should focus on identifying specific genetic variants that modulate the metabolism and genotoxicity of methylated PAHs.

Transcriptomics: Using technologies like RNA-sequencing, researchers can analyze the global changes in gene expression following exposure to 8-methyl-B[a]P-7,8-diol. maastrichtuniversity.nlnih.gov This can reveal the activation of stress response pathways, such as the p53 signaling pathway, and the induction of genes involved in metabolism, DNA repair, cell cycle control, and apoptosis. cdc.govscispace.com

Proteomics: Proteomic analyses can identify and quantify changes in the protein landscape of the cell in response to dihydrodiol exposure. This includes observing the upregulation of DNA repair proteins, metabolic enzymes, and cell cycle checkpoint proteins, providing a functional context to the transcriptomic data.

Metabolomics: This approach involves the comprehensive analysis of small-molecule metabolites in a biological system. acs.org By profiling the metabolic fingerprints of cells exposed to this compound, researchers can identify novel metabolites, better understand the flux through various activation and detoxification pathways, and discover potential biomarkers of exposure. acs.org

Table 2: Application of Multi-Omics in Substituted Dihydrodiol Research

Omics Field Key Technologies Research Focus Potential Insights
Genomics GWAS, DNA Sequencing Identifying genetic variants in metabolic and DNA repair genes. ersnet.orgresearchgate.net Understanding individual susceptibility to PAH toxicity.
Transcriptomics RNA-Sequencing, Microarrays Profiling global gene expression changes upon exposure. maastrichtuniversity.nl Elucidating cellular response pathways (e.g., p53, AhR signaling). cdc.gov
Proteomics Mass Spectrometry Quantifying changes in protein expression and post-translational modifications. Identifying key proteins involved in DNA repair and metabolic activation.

| Metabolomics | LC-MS, NMR | Profiling endogenous and xenobiotic metabolites. acs.org | Mapping metabolic pathways and identifying biomarkers of exposure and effect. |

By integrating these multi-omics datasets, future research can build comprehensive models of the mechanisms by which substituted dihydrodiols like this compound exert their biological effects, paving the way for improved risk assessment and a deeper understanding of chemical carcinogenesis.

Q & A

Q. What enzymes are responsible for the metabolic activation of 8-methyl-7H-benzo[a]pyrene-7,8-diol into carcinogenic intermediates?

The activation involves aldo-keto reductases (AKRs) and cytochrome P450 (CYP) enzymes . AKR isoforms (e.g., AKR1C1–AKR1C4) oxidize the diol to redox-active o-quinones (e.g., benzo[a]pyrene-7,8-dione), while CYP1A1/CYP1B1 convert the diol into diol-epoxides (e.g., benzo[a]pyrene-7,8-diol-9,10-epoxide, BPDE) . Methodological Insight : Use recombinant human AKR isoforms expressed in E. coli to measure enzyme kinetics (KM, kcat) via reverse-phase HPLC radiochemical assays. For CYP-mediated activation, employ microsomal preparations with NADPH cofactors and validate using inhibitors like α-naphthoflavone .

Q. How can researchers detect and quantify reactive metabolites like BPDE in experimental systems?

BPDE and its adducts are detected via high-pressure liquid chromatography (HPLC) coupled with radiometric or mass spectrometry (LC-MS/MS). DNA adducts are quantified using <sup>32</sup>P-postlabeling or immunostaining with BPDE-specific antibodies . Methodological Insight : For in vitro systems, trap BPDE with nucleophiles (e.g., 2-mercaptoethanol) to form stable thioether conjugates. Use the comet assay with formamidopyrimidine DNA glycosylase (FPG) to detect oxidative DNA damage in sperm or somatic cells .

Q. What are the standard models for assessing genotoxicity of this compound?

Primary models include:

  • V79 Chinese hamster cells co-cultured with metabolically active hepatocytes to assess mutagenicity via ouabain/8-azaguanine resistance .
  • Human TK6 lymphoblastoid cells for transcriptional response profiling (e.g., Bcl-2/Bax modulation) .
  • Daudi human B cells to study apoptosis via TUNEL assays and PARP cleavage .

Advanced Research Questions

Q. How can stereoisomer-specific activity of this compound metabolites be resolved?

The (+)-7S,8S- and (−)-7R,8R-enantiomers exhibit differential metabolic fates. Methodological Insight :

  • Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Apply circular dichroism (CD) spectroscopy to confirm stereochemical preferences of AKRs .
  • Compare mutagenicity of isolated enantiomers in CYP1A1-transfected cell lines .

Q. What experimental strategies address contradictions between in vitro and in vivo redox cycling data?

Discrepancies arise due to competing detoxification pathways (e.g., sulfonation, glutathione conjugation) in vivo. Methodological Insight :

  • Simulate in vivo complexity using rat hepatocyte co-cultures with AKR/CYP inhibitors (e.g., indomethacin) to block quinone formation .
  • Measure reactive oxygen species (ROS) via spin-trapping agents (e.g., 5,5-dimethyl-1-pyrroline-N-oxide) in microsomal systems .

Q. How does sulfur dioxide (SO2) enhance the carcinogenicity of benzo[a]pyrene diol metabolites?

SO2 hydrates to sulfite, which reacts with benzo[a]pyrene-7,8-diol to form sulfonated DNA adducts. Methodological Insight :

  • Expose cells to SO2 gas in controlled chambers and quantify sulfonate-DNA adducts via LC-MS/MS .
  • Compare adduct profiles with/without epoxide hydrolase (mEH) knockdown to isolate sulfonation contributions .

Q. What advanced techniques validate the role of dihydrodiol dehydrogenases (DDs) in PAH activation?

Methodological Insight :

  • Use isoform-selective RT-PCR to identify DD expression in target tissues (e.g., liver, lung) .
  • Perform kinetic isotope effect (KIE) studies with deuterated BP-diol to probe rate-limiting steps in AKR-mediated oxidation .
  • Generate AKR1C2 knockout mice to assess tumorigenesis in BP-diol exposure models .

Data Contradiction Analysis

Q. Why do some studies report AKR1C2 as the dominant isoform, while others highlight AKR1C1?

Variability stems from tissue-specific expression and substrate stereochemistry. Resolution Strategy :

  • Profile AKR isoform expression in human liver vs. lung using quantitative proteomics .
  • Test all isoforms against racemic vs. enantiopure BP-diol substrates .

Q. How to reconcile conflicting mutagenicity data between BPDE and quinone pathways?

BPDE directly forms DNA adducts, while quinones induce ROS-mediated damage. Resolution Strategy :

  • Use dual-reporter assays (e.g., HPRT mutation for BPDE vs. gpt delta for oxidative damage) .
  • Apply ROS scavengers (e.g., N-acetylcysteine) to isolate pathway contributions .

Tables for Key Data

Q. Table 1. Enzymatic Efficiency of Human AKR Isoforms for BP-diol Oxidation

IsoformKM (µM)kcat (min⁻¹)Preference
AKR1C218.50.45(+)-7S,8S
AKR1C122.10.32(+)-7S,8S
AKR1C435.60.18Racemic
Data from

Q. Table 2. Mutagenic Potential of BP-diol Metabolites

MetaboliteMutation Frequency (×10⁶)Primary Lesion
BPDE (anti-9R,10S)215Guanine adducts
Benzo[a]pyrene-7,8-dione428-oxo-dG
Data from

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